![molecular formula C16H23N3O2 B14396076 (2E)-N-[2-(dimethylamino)ethyl]-2-(hydroxymethylidene)-3-imino-N-phenylpentanamide](/img/structure/B14396076.png)
(2E)-N-[2-(dimethylamino)ethyl]-2-(hydroxymethylidene)-3-imino-N-phenylpentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-N-[2-(dimethylamino)ethyl]-2-formyl-N-phenylpent-2-enamide is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, polymer science, and materials science. Its structure includes an amide group, an amino group, and a formyl group, which contribute to its reactivity and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-[2-(dimethylamino)ethyl]-2-formyl-N-phenylpent-2-enamide typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Amide Bond: This can be achieved by reacting an appropriate carboxylic acid derivative with an amine. For instance, N-phenylpent-2-enamide can be synthesized by reacting pent-2-enoic acid with aniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the amide is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Addition of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where the formylated amide is reacted with a suitable amine, such as 2-(dimethylamino)ethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
3-Amino-N-[2-(dimethylamino)ethyl]-2-formyl-N-phenylpent-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 3-Amino-N-[2-(dimethylamino)ethyl]-2-carboxy-N-phenylpent-2-enamide.
Reduction: 3-Amino-N-[2-(dimethylamino)ethyl]-2-hydroxymethyl-N-phenylpent-2-enamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Amino-N-[2-(dimethylamino)ethyl]-2-formyl-N-phenylpent-2-enamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Polymer Science: The compound can be incorporated into polymer backbones to create materials with specific properties, such as stimuli-responsive polymers.
Materials Science: It can be used in the development of advanced materials, including nanomaterials and coatings, due to its unique functional groups.
作用機序
The mechanism of action of 3-Amino-N-[2-(dimethylamino)ethyl]-2-formyl-N-phenylpent-2-enamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, while the amino group can form covalent bonds with target molecules.
類似化合物との比較
Similar Compounds
- 3-(Aminomethyl)-N-[2-(dimethylamino)ethyl]benzamide
- N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide
- N,N-Dimethylaminoethanol
Uniqueness
3-Amino-N-[2-(dimethylamino)ethyl]-2-formyl-N-phenylpent-2-enamide is unique due to the combination of its functional groups, which confer distinct reactivity and versatility
特性
分子式 |
C16H23N3O2 |
|---|---|
分子量 |
289.37 g/mol |
IUPAC名 |
(2E)-N-[2-(dimethylamino)ethyl]-2-(hydroxymethylidene)-3-imino-N-phenylpentanamide |
InChI |
InChI=1S/C16H23N3O2/c1-4-15(17)14(12-20)16(21)19(11-10-18(2)3)13-8-6-5-7-9-13/h5-9,12,17,20H,4,10-11H2,1-3H3/b14-12+,17-15? |
InChIキー |
LWSMQYHRBILVEC-MSVVQRAFSA-N |
異性体SMILES |
CCC(=N)/C(=C\O)/C(=O)N(CCN(C)C)C1=CC=CC=C1 |
正規SMILES |
CCC(=N)C(=CO)C(=O)N(CCN(C)C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


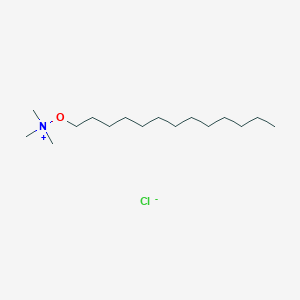
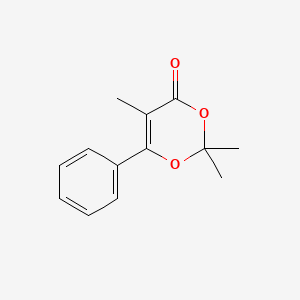

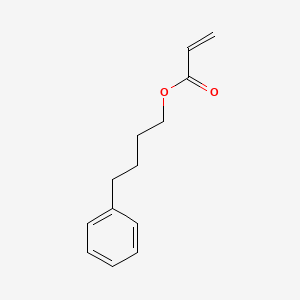
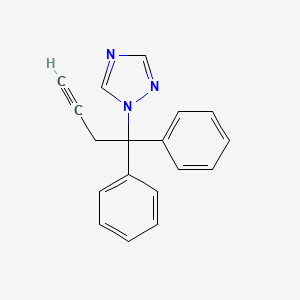
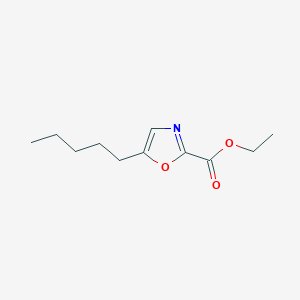
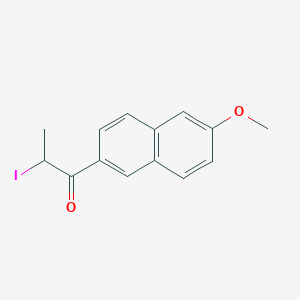
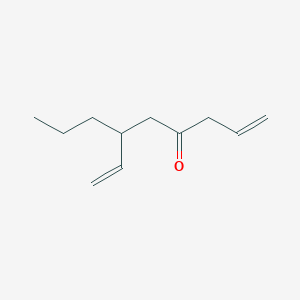
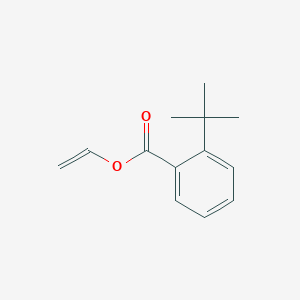
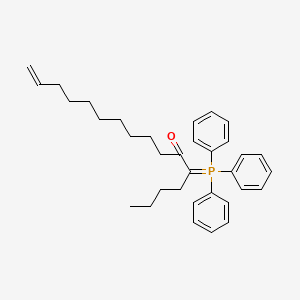
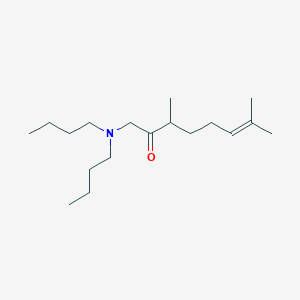
![Phenyl[3-(pyrrolidine-1-sulfonyl)pyridin-4-yl]methanol](/img/structure/B14396068.png)
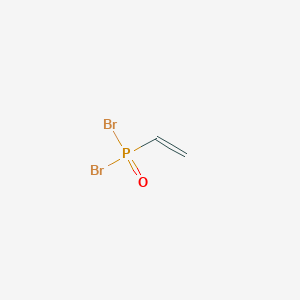
![2-Nitro-6-{[(2-phenylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14396079.png)
